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Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260 Get Quote

Spectroscopic Data for 2,4-Diiodoaniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Diiodoaniline, a key intermediate in various synthetic applications, including pharmaceutical

development. This document details available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,4-Diiodoaniline (C₆H₅I₂N).

Due to the limited availability of directly published numerical data, this guide also provides data

for structurally similar compounds, 2-iodoaniline and 4-iodoaniline, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Compound Solvent
Chemical Shift
(δ) ppm

Multiplicity Assignment

2,4-Diiodoaniline

Data not

explicitly found in

searches

2-Iodoaniline CDCl₃ ~7.65 dd Aromatic CH

~7.25 td Aromatic CH

~6.75 dd Aromatic CH

~6.60 td Aromatic CH

~4.0 (broad s) s NH₂

4-Iodoaniline CDCl₃ ~7.40 d Aromatic CH

~6.45 d Aromatic CH

~3.65 (broad s) s NH₂

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

2,4-Diiodoaniline
Data not explicitly found in

searches

2-Iodoaniline CDCl₃
~146.5, 139.0, 129.5, 120.0,

115.0, 84.0

4-Iodoaniline CDCl₃ ~146.0, 138.0, 117.5, 82.0

Infrared (IR) Spectroscopy
Characteristic IR Absorption Bands
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Compound Functional Group Vibrational Mode
Approximate
Wavenumber
(cm⁻¹)

2,4-Diiodoaniline N-H Stretching 3400-3200

C-H (aromatic) Stretching 3100-3000

C=C (aromatic) Stretching 1620-1580

N-H Bending 1650-1550

C-I Stretching 600-500

Mass Spectrometry (MS)
Mass Spectral Data

Compound Ionization Mode Key m/z Values Interpretation

2,4-Diiodoaniline
Electron Ionization

(EI)
345 Molecular Ion [M]⁺

Further fragmentation

data not explicitly

found

2-Iodoaniline
Electron Ionization

(EI)
219 Molecular Ion [M]⁺

92 [M - I]⁺

65 [C₅H₅]⁺

4-Iodoaniline
Electron Ionization

(EI)
219 Molecular Ion [M]⁺

92 [M - I]⁺

65 [C₅H₅]⁺
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrumental Parameters:

Spectrometer: A 300-500 MHz NMR spectrometer.

¹H NMR:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

¹³C NMR:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent or

translucent pellet.

Instrumental Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a

capillary tube and introduced directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile

solvent and injected into the gas chromatograph for separation prior to entering the mass

spectrometer.

Instrumental Parameters:

Ionization Mode: Electron Ionization (EI).
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Electron Energy: Typically 70 eV.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Scan Range: A mass range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-500).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2,4-Diiodoaniline.
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Caption: General workflow for the spectroscopic analysis of 2,4-Diiodoaniline.

To cite this document: BenchChem. [Spectroscopic data for 2,4-Diiodoaniline (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347260#spectroscopic-data-for-2-4-diiodoaniline-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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